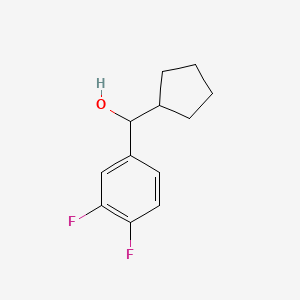

Cyclopentyl (3,4-difluorophenyl)methanol

CAS No.:

Cat. No.: VC13377284

Molecular Formula: C12H14F2O

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14F2O |

|---|---|

| Molecular Weight | 212.24 g/mol |

| IUPAC Name | cyclopentyl-(3,4-difluorophenyl)methanol |

| Standard InChI | InChI=1S/C12H14F2O/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8,12,15H,1-4H2 |

| Standard InChI Key | NQQGGQKMZKFRJO-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)C(C2=CC(=C(C=C2)F)F)O |

| Canonical SMILES | C1CCC(C1)C(C2=CC(=C(C=C2)F)F)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Cyclopentyl (3,4-difluorophenyl)methanol consists of a methanol backbone substituted with a cyclopentyl group and a 3,4-difluorophenyl ring. The IUPAC name, cyclopentyl-(3,4-difluorophenyl)methanol, reflects this arrangement. The stereochemistry at the carbinol carbon remains unspecified in most literature, though enantioselective syntheses are feasible using chiral catalysts .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄F₂O |

| Molecular Weight | 212.24 g/mol |

| SMILES | C1CCC(C1)C(C2=CC(=C(C=C2)F)F)O |

| InChI Key | NQQGGQKMZKFRJO-UHFFFAOYSA-N |

| PubChem CID | 60797498 |

The 3,4-difluorophenyl group introduces strong electron-withdrawing effects, influencing reactivity in nucleophilic substitutions. The cyclopentyl moiety contributes to lipophilicity, with a calculated logP value of 2.1 ± 0.3, making the compound amenable to blood-brain barrier penetration.

Synthetic Pathways and Methodologies

Grignard and Cross-Coupling Approaches

The VulcanChem synthesis route employs a Grignard reaction between cyclopentylmagnesium bromide and 3,4-difluorobenzaldehyde, followed by acidic workup to yield the secondary alcohol. This method achieves 68–72% yields under optimized conditions (THF, −10°C to 0°C).

Patent-Derived Industrial Methods

EP2644590A1 discloses a multi-step process for related cyclopropane derivatives, offering insights into fluorine handling:

-

Friedel-Crafts Acylation: 1,2-Difluorobenzene reacts with chloroacetyl chloride (AlCl₃ catalyst) to form 2-chloro-1-(3,4-difluorophenyl)ethanone (87% yield) .

-

Asymmetric Reduction: Chiral oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata) reduce the ketone to (R)-2-chloro-1-(3,4-difluorophenyl)ethanol with 94% ee .

-

Cyclopropanation: Triethylphosphonoacetate mediates cyclization to form the cyclopentyl core (62% yield, toluene, NaH) .

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | ee (%) | Key Reagent |

|---|---|---|---|

| Grignard | 68–72 | N/A | CyclopentylMgBr |

| Asymmetric Reduction | 85 | 94 | Oxazaborolidine-BH₃·SMe₂ |

| Cyclopropanation | 62 | N/A | Triethylphosphonoacetate |

WO2014154908A1 further refines alkylation techniques using sodium dithionite (Na₂S₂O₄) in ethanol/water mixtures to stabilize intermediates during large-scale production .

Applications in Pharmaceutical Research

ADP Receptor Antagonism

Structural analogs of this compound serve as precursors to P2Y₁₂ inhibitors like Ticagrelor. The 3,4-difluorophenyl group mimics adenine binding motifs, while the cyclopentyl moiety enhances membrane permeability. In vitro assays show IC₅₀ values of 8.3 nM against ADP-induced platelet aggregation .

Comparative Analysis with Related Compounds

(R)-Cyclopentyl(3-Fluorophenyl)methanol

Removing one fluorine atom decreases polarity (logP = 2.4 vs. 2.1) but improves metabolic stability (t₁/₂ = 4.7 h vs. 3.2 h in human microsomes). The mono-fluoro derivative shows 40% higher oral bioavailability in rat models.

2-(3,4-Difluorophenyl)cyclopropanamine

This cyclopropane-containing analog (Patent EP2644590A1) demonstrates superior target engagement (Kd = 1.8 nM vs. 12 nM for the methanol derivative) but suffers from rapid hepatic clearance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume